molecular formula C24H18Br2N2O2 B14926217 methyl 3-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B14926217
M. Wt: 526.2 g/mol
InChI Key: XNPCOYHJZFOSEO-UHFFFAOYSA-N
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Description

Methyl 3-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromophenyl groups and a benzoate ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone in the presence of an acid catalyst.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromophenyl groups.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of methyl 3-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The bromophenyl groups can participate in halogen bonding, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-bis(bromomethyl)benzoate: Similar structure but lacks the pyrazole ring.

    3,5-Dibromopyrazole: Contains the pyrazole ring but lacks the benzoate ester moiety.

Uniqueness

Methyl 3-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the combination of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H18Br2N2O2

Molecular Weight

526.2 g/mol

IUPAC Name

methyl 3-[[3,5-bis(3-bromophenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C24H18Br2N2O2/c1-30-24(29)19-8-2-5-16(11-19)15-28-23(18-7-4-10-21(26)13-18)14-22(27-28)17-6-3-9-20(25)12-17/h2-14H,15H2,1H3

InChI Key

XNPCOYHJZFOSEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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